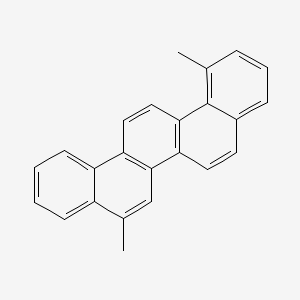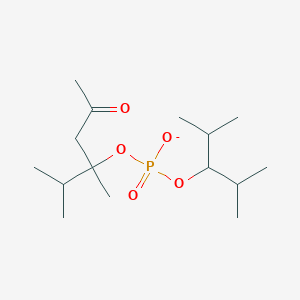![molecular formula C15H19NO B14598319 N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine CAS No. 61042-17-9](/img/structure/B14598319.png)
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it a valuable scaffold in synthetic chemistry.
Méthodes De Préparation
The synthesis of N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-oxo-3-phenylpiperidine-3-propanoic acid, which is prepared from dimethyl 4-cyano-4-phenylheptanedioate.
Reduction: The acid is selectively reduced to the corresponding amine.
Cyclization: The amine is then cyclized thermally or via its acid chloride to form 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one.
Formation of Hydroxylamine: Finally, the corresponding 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is reacted with hydroxylamine hydrochloride and sodium acetate trihydrate in ethanol under reflux conditions to yield this compound.
Analyse Des Réactions Chimiques
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Reagents and Conditions: Common reagents include hydroxylamine hydrochloride, sodium acetate trihydrate, and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: The compound is used as a scaffold in synthetic chemistry due to its rigid and stable bicyclic structure.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine can be compared with other similar compounds, such as:
N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine: This compound has a similar bicyclic structure but differs in the substituents attached to the bicyclo[3.3.1]nonane framework.
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one: This compound is a precursor in the synthesis of this compound and shares a similar core structure.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
61042-17-9 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-(5-phenyl-2-bicyclo[3.3.1]nonanylidene)hydroxylamine |
InChI |
InChI=1S/C15H19NO/c17-16-14-8-10-15(9-4-5-12(14)11-15)13-6-2-1-3-7-13/h1-3,6-7,12,17H,4-5,8-11H2 |
Clé InChI |
UJPVPYUIOITOPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)(CCC2=NO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)







![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

